

Poloxamer 188: Application Notes and Protocols for Ophthalmic Drug Formulations

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poloxamer 188, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a versatile excipient widely employed in ophthalmic drug formulations. Its unique properties, including surfactant capabilities, low toxicity, and thermo-responsive behavior, make it a valuable tool for enhancing drug solubility, stability, and bioavailability in ocular drug delivery systems.[1][2][3][4][5][6][7]

Key Applications in Ophthalmic Formulations:

- Solubilizing Agent: Due to its amphiphilic nature, Poloxamer 188 can form micelles in aqueous solutions, encapsulating poorly water-soluble drugs and increasing their solubility.
 [6][7][8][9][10] This is particularly beneficial for ophthalmic drugs where limited solubility can hinder formulation development and therapeutic efficacy.
- Stabilizer: Poloxamer 188 acts as a steric stabilizer in ophthalmic suspensions and emulsions, preventing drug particle aggregation and ensuring uniform drug distribution.[6]
- Wetting Agent: It improves the wetting of the ocular surface, enhancing patient comfort and potentially increasing the contact time of the formulation with the eye.[7]



Component of In-Situ Gelling Systems: Poloxamer 188 is frequently used in combination with other poloxamers, such as Poloxamer 407, to create thermo-responsive in-situ gelling systems.[1][3][11][12][13][14][15] These formulations are administered as eye drops and undergo a sol-to-gel transition upon contact with the warmer ocular surface temperature.[1] [3][4] This gelation increases the viscosity of the formulation, prolonging the residence time of the drug on the cornea and thereby enhancing its absorption and therapeutic effect.[1][2] [3][4][14]

Properties of Poloxamer 188:

Property	Value/Description	Reference
Molecular Formula	HO(C2H4O)a(C3H6O)e(C2H4O)a H	[7]
Average Molecular Weight	7680-9510 g/mol	[7]
Appearance	White, waxy, free-flowing prilled granules or cast solid	[7]
HLB Value	~29	[1][3]
Form in Ophthalmic Use	Solution, Gel, Suspension	[16][17]

Quantitative Data on **Poloxamer 188** in Ophthalmic Formulations:

The concentration of **Poloxamer 188** in ophthalmic formulations is critical and is often optimized in combination with other polymers to achieve the desired properties.



Formulation Type	Poloxamer 188 Concentration (% w/v)	Co- excipient(s)	Key Finding	Reference
In-situ Gel	7.5	Poloxamer 407 (25%)	Part of a polymeric solution for an insitu gel.	[1]
In-situ Gel	5	Poloxamer 407 (20.5%)	Component of a thermo-sensitive in-situ gel system.	[1]
In-situ Gel	16	Poloxamer 407 (24%), Carbopol 940 (0.1%)	A thermosensitive composite hydrogel.	[7]
In-situ Gel	10 - 20	Poloxamer 407 (5 - 20%)	Used in various concentrations to modulate gelation temperature.	[1]
Ophthalmic Solution	0.01 - 0.25	-	Investigated for safety following sub-Tenon injection.	[18]

Experimental Protocols

Herein are detailed protocols for the preparation and evaluation of ophthalmic formulations containing **Poloxamer 188**.

Preparation of a Poloxamer-Based Thermo-Responsive In-Situ Gel

This protocol describes the "cold method" for preparing a sterile in-situ gelling formulation.



Materials:

- Poloxamer 188
- Poloxamer 407
- Active Pharmaceutical Ingredient (API)
- Isotonicity adjusting agent (e.g., Mannitol)
- Preservative (e.g., Benzalkonium chloride), if required
- Purified water (cold, ~4°C)
- Sterile filtration unit (0.22 μm filter)

Procedure:

- Disperse the required amount of Poloxamer 407 and Poloxamer 188 in cold purified water (~4°C) with continuous stirring using a magnetic stirrer.[1][13]
- Maintain the temperature at 4°C and continue stirring until a clear solution is formed. This
 may take several hours.
- Once the poloxamers are fully dissolved, add the API, isotonicity adjusting agent, and preservative to the solution.[13]
- Continue stirring at 4°C until all components are completely dissolved.
- Adjust the final volume with cold purified water.
- Sterilize the formulation by passing it through a 0.22 μm membrane filter.
- Store the prepared sterile solution in a refrigerator at 4°C.[13]

Rheological Characterization

This protocol outlines the measurement of viscosity and determination of the sol-gel transition temperature.



Equipment:

Cone and plate or parallel plate rheometer with a temperature controller.

Procedure:

- Viscosity Measurement:
 - Equilibrate the rheometer to the desired temperature (e.g., 25°C for sol state and 34°C for gel state, simulating ocular surface temperature).
 - Place an appropriate amount of the formulation on the lower plate.
 - Lower the upper plate to the specified gap setting (e.g., 1 mm).[7]
 - Allow the sample to equilibrate for a few minutes.
 - \circ Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity.
- Sol-Gel Transition Temperature Determination:
 - Place the sample on the rheometer as described above.
 - Set the rheometer to an oscillatory mode at a constant frequency (e.g., 1 Hz).[7]
 - Apply a temperature ramp, for instance, from 25°C to 40°C at a rate of 2°C/min.[7]
 - Record the storage modulus (G') and loss modulus (G").
 - The sol-gel transition temperature is typically identified as the temperature at which G' exceeds G".

In-Vitro Drug Release Study

This protocol uses a Franz diffusion cell to evaluate the drug release profile from the formulation.

Equipment and Materials:



- Franz diffusion cells.[2][12][19][20]
- Synthetic membrane (e.g., cellulose acetate, 0.45 μm pore size).[19][20]
- Receptor medium: Simulated Tear Fluid (STF) at pH 7.4.[2][12][13][20] STF composition:
 0.67 g NaCl, 0.2 g NaHCO₃, 0.008 g CaCl₂·2H₂O in 100 mL of purified water.[4]
- Magnetic stirrer and stir bars.
- Water bath maintained at 34°C ± 0.5°C.

Procedure:

- Hydrate the synthetic membrane in STF for at least 30 minutes before use.[2][12]
- Fill the receptor chamber of the Franz diffusion cell with pre-warmed STF, ensuring no air bubbles are trapped.
- Mount the hydrated membrane between the donor and receptor chambers.[19][20]
- Apply a precise amount of the ophthalmic formulation (e.g., 200 μ L) onto the membrane in the donor chamber.[19]
- Place the Franz diffusion cells in a water bath set at 34°C and start the magnetic stirrers in the receptor chambers.[13]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.[13]
- Immediately replace the withdrawn volume with fresh, pre-warmed STF.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Ocular Irritation Assessment: Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

This in-vitro test assesses the potential of a formulation to cause ocular irritation.



Materials:

- Fertilized hen's eggs (9-10 days of incubation).
- Egg incubator.
- Stereomicroscope.
- 0.9% Sodium Chloride solution (Negative Control).
- 0.1 M Sodium Hydroxide solution (Positive Control).
- Test formulation.

Procedure:

- Incubate fertilized hen's eggs at 37.5 ± 0.5 °C and 60 ± 10 % relative humidity for 9 days.
- On day 9, candle the eggs to check for viability and mark the air sac.
- Carefully open the eggshell at the air sac end to expose the inner shell membrane.
- Moisten the inner membrane with 0.9% NaCl solution and carefully remove it to expose the chorioallantoic membrane (CAM).
- Apply 0.3 mL of the test formulation directly onto the CAM surface.
- Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, vascular lysis, and coagulation.
- Record the time at which each of these reactions occurs.
- Calculate the Irritation Score (IS) based on the following formula: IS = [(301 Hemorrhage onset time in s) / 300] x 5 + [(301 Lysis onset time in s) / 300] x 7 + [(301 Coagulation onset time in s) / 300] x 9
- Interpret the results based on the IS value (e.g., 0-0.9: Non-irritant; 1-4.9: Slightly irritant; 5-8.9: Moderately irritant; 9-21: Severely irritant).



In-Vitro Cytotoxicity Study: MTT Assay

This assay determines the cytotoxicity of the formulation on a relevant cell line.

Materials:

- Human Corneal Epithelial Cells (HCECs).
- Cell culture medium (e.g., DMEM/F12).
- · 96-well plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.[11]
- Microplate reader.

Procedure:

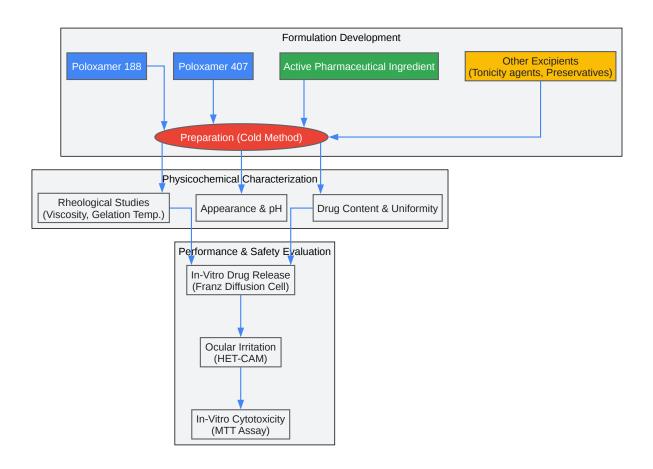
- Seed HCECs into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
- Prepare serial dilutions of the ophthalmic formulation in cell culture medium.
- Remove the old medium from the wells and add 100 μL of the diluted formulations to the respective wells. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
- Incubate the plate for a defined exposure time (e.g., 1 hour, to mimic ocular contact time).
- After incubation, remove the treatment medium and wash the cells with PBS.
- Add 100 μL of fresh medium and 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- · After incubation, carefully remove the medium containing MTT.



- Add 100 μL of DMSO to each well to dissolve the formazan crystals.[11]
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the negative control.

Visualizations

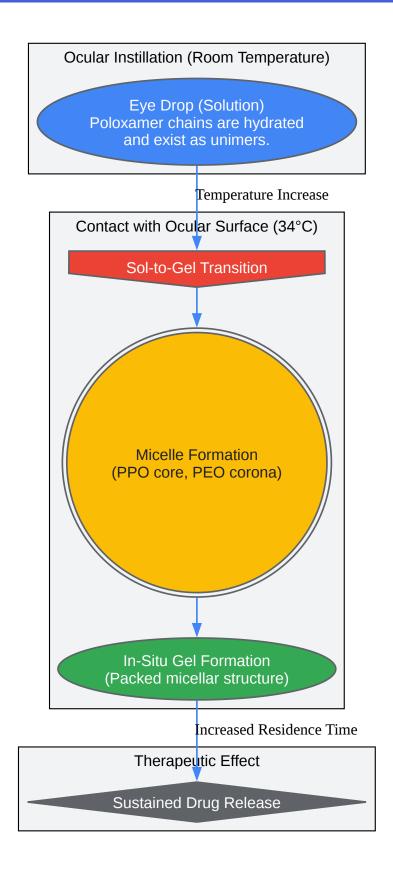




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Caption: Experimental workflow for the development and evaluation of a **Poloxamer 188**-based ophthalmic in-situ gel.





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